molecular formula C15H19NO3S2 B3209969 4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1060353-42-5

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B3209969
CAS No.: 1060353-42-5
M. Wt: 325.5 g/mol
InChI Key: HZFHALBICJIABP-UHFFFAOYSA-N
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Description

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core and the introduction of the thiophene moiety. One common method involves the reaction of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential antimicrobial properties make it a candidate for studying bacterial inhibition.

    Medicine: The compound may be explored for its therapeutic potential in treating infections or other diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from producing essential nucleotides, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can be compared with other sulfonamides and thiophene derivatives:

    Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine are well-known antimicrobial agents. The presence of the thiophene ring in this compound may confer unique properties compared to these traditional sulfonamides.

    Thiophene Derivatives: Thiophene-containing compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene are used in various applications, including organic electronics and pharmaceuticals. The combination of the thiophene ring with the sulfonamide group in this compound makes it a distinct compound with potential advantages in specific applications.

Properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-4-19-15-11(2)7-14(8-12(15)3)21(17,18)16-9-13-5-6-20-10-13/h5-8,10,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHALBICJIABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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